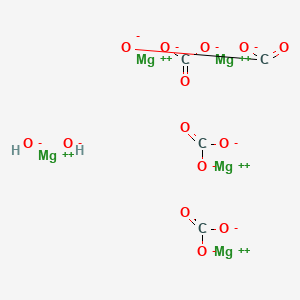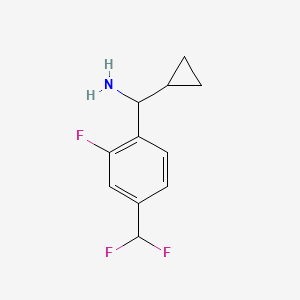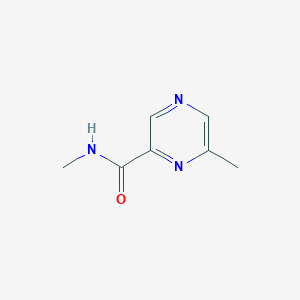
Tert-butyl 3-(tert-butylsulfanyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(tert-butylsulfanyl)propanoate: is an organic compound with the molecular formula C11H22O2S. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the sulfanyl group is replaced by another tert-butyl group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(tert-butylsulfanyl)propanoate typically involves the esterification of 3-(tert-butylsulfanyl)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butyl 3-(tert-butylsulfanyl)propanoate can undergo oxidation reactions where the sulfanyl group is oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: The compound can be reduced to yield the corresponding alcohol or thiol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as halides or alkoxides replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, sodium periodate.
Reduction: LiAlH4, NaBH4.
Substitution: Halides, alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted propanoates.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 3-(tert-butylsulfanyl)propanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of sulfanyl-containing compounds on biological systems. It may also be used in the development of new biochemical assays.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential therapeutic uses. Research into its pharmacological properties could lead to the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for use in various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(tert-butylsulfanyl)propanoate involves its interaction with molecular targets through its sulfanyl and ester functional groups. The sulfanyl group can undergo oxidation or substitution reactions, while the ester group can participate in hydrolysis or transesterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Tert-butyl 3-bromopropionate: This compound is similar in structure but contains a bromine atom instead of a sulfanyl group. It is used in organic synthesis as an alkylating agent.
Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound has an ethoxy group instead of a sulfanyl group and is used in the synthesis of polymers and other materials.
Tert-butyl 3-(benzylamino)propanoate: This compound contains an amino group and is used in the synthesis of pharmaceuticals.
Uniqueness: Tert-butyl 3-(tert-butylsulfanyl)propanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where sulfanyl functionality is required.
Propiedades
Número CAS |
22842-50-8 |
|---|---|
Fórmula molecular |
C11H22O2S |
Peso molecular |
218.36 g/mol |
Nombre IUPAC |
tert-butyl 3-tert-butylsulfanylpropanoate |
InChI |
InChI=1S/C11H22O2S/c1-10(2,3)13-9(12)7-8-14-11(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
NQVMOTZKPFCOAL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCSC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)





![7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13108814.png)
![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione](/img/structure/B13108818.png)
![L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B13108824.png)

![4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole](/img/structure/B13108833.png)
![3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13108839.png)

